

# Application Notes and Protocols for the Culture and Propagation of Bacteriophage VA5

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## Compound of Interest

Compound Name: VA5

Cat. No.: B611619

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Bacteriophage **VA5** is a lytic phage that infects and lyses the bacterium *Vibrio alginolyticus*, an opportunistic pathogen known to cause significant economic losses in aquaculture.[1][2] Due to its lytic nature and wide host range, which includes other pathogenic bacteria such as *Vibrio parahaemolyticus* and *Pseudomonas fluorescens*, bacteriophage **VA5** presents a promising candidate for biological control and phage therapy applications.[1] These application notes provide detailed protocols for the culture, propagation, purification, and titration of bacteriophage **VA5**, along with its key biological characteristics.

## I. Biological Characteristics of Bacteriophage VA5

Bacteriophage **VA5** is a tailed phage with a circular double-stranded DNA genome of 35,866 base pairs and a G+C content of 46%.[2][3] It exhibits robust stability under a wide range of temperature and pH conditions, making it a viable candidate for various applications.[2][3]

## Quantitative Data Summary

Parameter	Value	Reference
Host Bacterium	Vibrio alginolyticus	[1][3]
Optimal Multiplicity of Infection (MOI)	1	[2][3]
Latent Period	20 minutes	[2][3]
Burst (Outbreak) Period	30 minutes	[2][3]
Burst Size	92.26 PFU/cell	[2][3]
Optimal Temperature	37°C	[3]
pH Stability Range	2 - 10	[2][3]

## II. Experimental Protocols

### A. Host Bacterium Culture

Objective: To prepare a log-phase culture of *Vibrio alginolyticus* for bacteriophage **VA5** propagation.

Materials:

- *Vibrio alginolyticus* strain (e.g., CICC 10889)
- Luria-Bertani (LB) broth
- LB agar plates
- Incubator (37°C)
- Shaking incubator (37°C, 180 rpm)
- Spectrophotometer

Protocol:

- Streak the *Vibrio alginolyticus* strain onto an LB agar plate and incubate at 37°C overnight to obtain single colonies.
- Inoculate a single colony into 5 mL of LB broth.
- Incubate the culture overnight at 37°C with shaking at 180 rpm.
- The following day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth.
- Incubate at 37°C with shaking at 180 rpm until the culture reaches the logarithmic growth phase, characterized by an optical density at 600 nm (OD600) of 0.55-0.6.[1]

## B. Bacteriophage VA5 Propagation (Liquid Culture)

Objective: To amplify the titer of bacteriophage **VA5**.

Materials:

- Log-phase *Vibrio alginolyticus* culture (from Protocol A)
- Bacteriophage **VA5** stock solution
- LB broth
- Shaking incubator (37°C, 180 rpm)
- Centrifuge
- 0.22 µm sterile filters

Protocol:

- Add the bacteriophage **VA5** stock to the log-phase *Vibrio alginolyticus* culture at an optimal Multiplicity of Infection (MOI) of 1.
- Incubate the co-culture at 37°C with shaking at 180 rpm for 6-8 hours, or until the culture becomes clear, indicating bacterial lysis.[3]

- Centrifuge the lysate at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial debris.
- Carefully collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.
- The resulting filtrate is the amplified bacteriophage **VA5** lysate. Store at 4°C.

## C. Bacteriophage VA5 Purification (Double-Layer Agar Method)

Objective: To isolate single plaques of bacteriophage **VA5** for a pure stock.

Materials:

- Bacteriophage **VA5** lysate
- Log-phase *Vibrio alginolyticus* culture
- LB agar plates
- LB soft agar (0.65% agar in LB broth), kept at 55°C
- Sterile microcentrifuge tubes
- SM buffer (5.8 g NaCl, 2 g MgSO<sub>4</sub>·7H<sub>2</sub>O, 50 mL 1 M Tris-HCl pH 7.5, 0.1 g gelatin, in 1 L distilled water)

Protocol:

- Prepare serial dilutions of the bacteriophage **VA5** lysate in SM buffer.
- In a sterile tube, mix 200 µL of the log-phase *Vibrio alginolyticus* culture with 200 µL of a phage dilution.[\[3\]](#)
- Allow the phage to adsorb to the bacteria by incubating at room temperature for 15 minutes.  
[\[3\]](#)

- Add the mixture to 5 mL of molten LB soft agar (55°C).
- Quickly pour the soft agar mixture onto a pre-warmed LB agar plate, ensuring an even distribution.
- Allow the soft agar to solidify completely.
- Incubate the plates in an inverted position at 37°C for 24-48 hours.
- Observe the formation of clear zones (plaques) on the bacterial lawn.
- To obtain a pure phage stock, pick a well-isolated, single plaque using a sterile pipette tip and transfer it to a microcentrifuge tube containing 1 mL of SM buffer.
- Allow the phage to diffuse into the buffer for several hours at 4°C. This solution is your purified phage stock.

## D. Bacteriophage VA5 Titration (Plaque Assay)

Objective: To determine the concentration of infectious phage particles (in Plaque Forming Units per milliliter, PFU/mL).

Materials:

- Purified bacteriophage **VA5** stock
- Log-phase *Vibrio alginolyticus* culture
- LB agar plates
- LB soft agar (0.65% agar in LB broth), kept at 55°C
- SM buffer

Protocol:

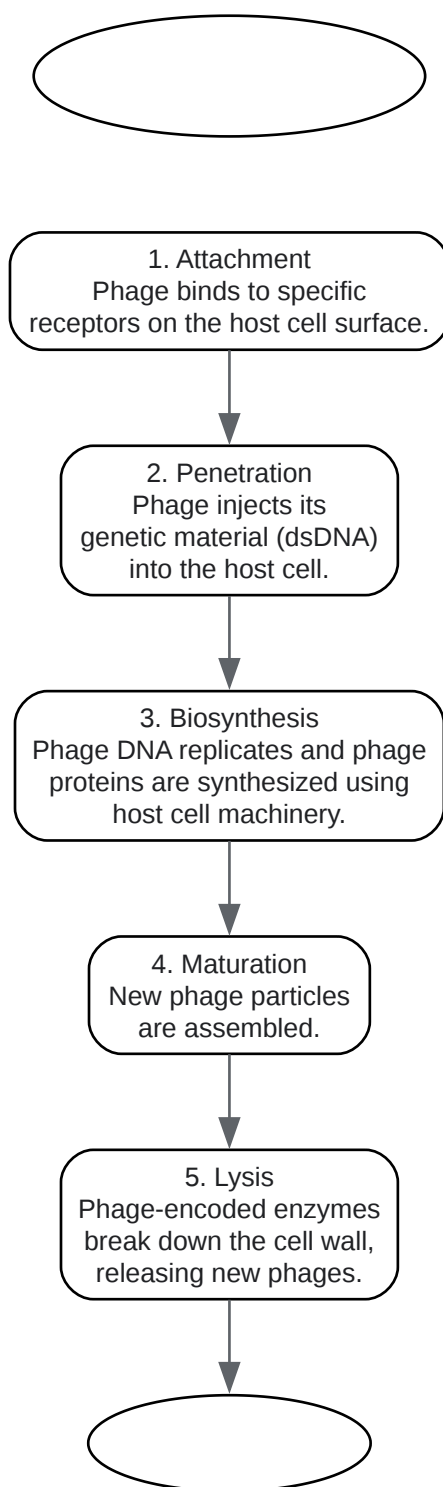
- Perform a 10-fold serial dilution of the purified bacteriophage **VA5** stock in SM buffer.

- For each dilution to be plated, mix 100 µL of the diluted phage with 200 µL of log-phase *Vibrio alginolyticus* culture in a sterile tube.
- Incubate at room temperature for 15 minutes to allow for phage adsorption.
- Add the mixture to 5 mL of molten LB soft agar (55°C).
- Pour the mixture onto an LB agar plate and allow it to solidify.
- Incubate the plates at 37°C for 24-48 hours.
- Count the number of plaques on the plates. Choose a plate with a countable number of plaques (typically 30-300).
- Calculate the phage titer using the following formula:  $\text{Titer (PFU/mL)} = (\text{Number of plaques}) / (\text{Dilution factor} \times \text{Volume of diluted phage plated in mL})$

### III. Signaling Pathways and Experimental Workflows

#### Generalized Lytic Cycle of a Bacteriophage

While the specific signaling cascade for bacteriophage **VA5** has not been detailed in the literature, its lytic nature suggests it follows the general lytic cycle of bacteriophages. This involves the phage taking over the host cell's machinery to replicate and ultimately lyse the cell to release new progeny.

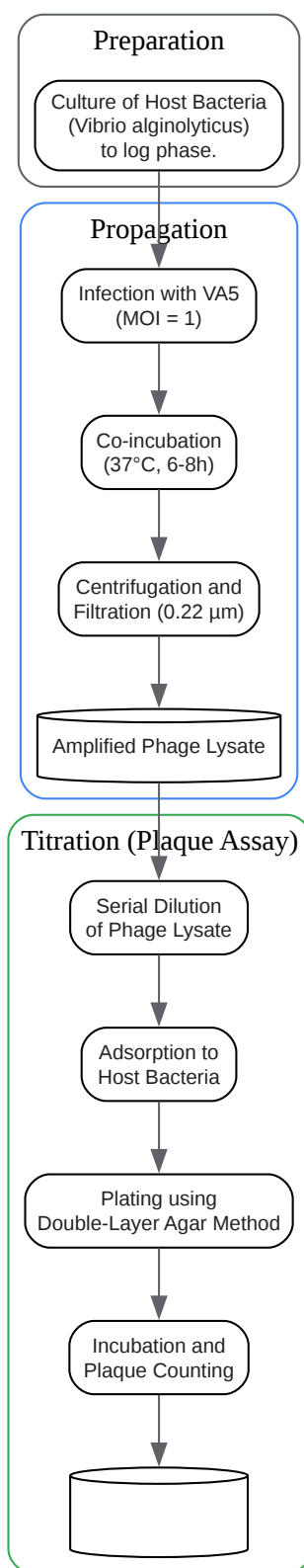


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Caption: Generalized lytic cycle of a bacteriophage.

## Experimental Workflow for VA5 Propagation and Titration

The following diagram illustrates the overall workflow for amplifying and quantifying bacteriophage **VA5**.



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Caption: Experimental workflow for bacteriophage **VA5** propagation and titration.

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